molecular formula C22H35N3O2 B14917169 tert-Butyl (rel-4-(4-benzylpiperazin-1-yl)cyclohexyl)carbamate

tert-Butyl (rel-4-(4-benzylpiperazin-1-yl)cyclohexyl)carbamate

Cat. No.: B14917169
M. Wt: 373.5 g/mol
InChI Key: QYSLLVQBNHEFRD-UHFFFAOYSA-N
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Description

tert-Butyl (rel-4-(4-benzylpiperazin-1-yl)cyclohexyl)carbamate: is a chemical compound with the molecular formula C22H35N3O2 It is a derivative of carbamate, which is an organic compound derived from carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (rel-4-(4-benzylpiperazin-1-yl)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a benzylpiperazine derivative. The reaction conditions often include the use of organic solvents such as ethanol and the presence of a base to facilitate the reaction. The mixture is usually stirred at low temperatures (around 0°C) and then allowed to reach room temperature, where it is stirred for an extended period to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. This process ensures high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (rel-4-(4-benzylpiperazin-1-yl)cyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of catalysts and specific solvents to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (rel-4-(4-benzylpiperazin-1-yl)cyclohexyl)carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on biological systems. It may be used in the development of new drugs or as a tool to study specific biological pathways .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new treatments for various diseases .

Industry: In the industrial sector, this compound is used in the production of various chemical products. Its unique properties make it valuable in the manufacturing of specialized materials .

Mechanism of Action

The mechanism of action of tert-Butyl (rel-4-(4-benzylpiperazin-1-yl)cyclohexyl)carbamate involves its interaction with specific molecular targets in biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • tert-Butyl (4-methylpiperidin-4-yl)carbamate
  • tert-Butyl (4-ethynylphenyl)carbamate
  • tert-Butyl (4-(4-piperidinylmethyl)piperazine-1-carboxylate)

Uniqueness: tert-Butyl (rel-4-(4-benzylpiperazin-1-yl)cyclohexyl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C22H35N3O2

Molecular Weight

373.5 g/mol

IUPAC Name

tert-butyl N-[4-(4-benzylpiperazin-1-yl)cyclohexyl]carbamate

InChI

InChI=1S/C22H35N3O2/c1-22(2,3)27-21(26)23-19-9-11-20(12-10-19)25-15-13-24(14-16-25)17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3,(H,23,26)

InChI Key

QYSLLVQBNHEFRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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